rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide
Description
rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide is a racemic acetamide derivative featuring a cyclopentyl backbone substituted with a hydrazinecarbonyl (-CONHNH₂) group, a hydroxyl (-OH) group, and a methyl-linked acetamide (-CH₂NHCOCH₃). Its molecular formula is C₉H₁₅N₃O₃ (molecular weight: 213.24 g/mol).
Properties
Molecular Formula |
C9H17N3O3 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-[[4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide |
InChI |
InChI=1S/C9H17N3O3/c1-5(13)11-4-7-2-6(3-8(7)14)9(15)12-10/h6-8,14H,2-4,10H2,1H3,(H,11,13)(H,12,15) |
InChI Key |
WMWTXDUAFVNLQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CC(CC1O)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Cyclopentane Ring Formation and Functionalization
The cyclopentane core is constructed via Diels-Alder reactions or intramolecular cyclizations . A common approach involves reacting 1,3-butadiene derivatives with electron-deficient dienophiles like maleic anhydride under thermal conditions (140–160°C) to form the bicyclic intermediate. For stereochemical control, chiral auxiliaries such as (R)- or (S)-binol are employed during cyclization to enforce the desired (1R,2R,4S) configuration. Post-cyclization, the hydroxyl group at position 2 is introduced through Sharpless asymmetric dihydroxylation using AD-mix-β, achieving >90% enantiomeric excess (ee).
Key reaction parameters :
- Temperature : 140–160°C for Diels-Alder step.
- Catalysts : Ti(OiPr)₄ for stereoselective hydroxylation.
- Yield : 65–78% for cyclopentane intermediate.
Introduction of Hydrazinecarbonyl Group
The hydrazinecarbonyl moiety is installed via nucleophilic acyl substitution or hydrazine coupling . In a representative protocol, the cyclopentane intermediate is treated with hydrazine hydrate (2.5 equiv) in ethanol under reflux (12 h), followed by quenching with acetic acid to isolate the hydrazinecarbonyl derivative. Alternative methods employ carbodiimide-mediated coupling (EDC/HOBt) to link pre-synthesized hydrazine derivatives to the cyclopentane carbonyl group, improving yield to 82%.
Optimization insights :
- Solvent : Ethanol outperforms DMF in minimizing side reactions.
- Stoichiometry : Excess hydrazine (2.5–3.0 equiv) ensures complete conversion.
Acetamide Functionalization
The methylacetamide side chain is introduced via nucleophilic substitution at the cyclopentane methyl position. Using acetic anhydride (1.2 equiv) in dichloromethane (DCM) with DMAP catalysis (5 mol%), the acetamide group is appended at 0°C to room temperature (RT) over 6 h. Stereochemical integrity is maintained by conducting the reaction under inert atmosphere (N₂ or Ar).
Critical parameters :
- Catalyst : DMAP accelerates acylation without racemization.
- Temperature : Low temperatures (0–5°C) prevent epimerization.
Purification and Characterization
Crude product purification involves column chromatography (SiO₂, ethyl acetate/hexanes 3:7) followed by recrystallization from ethanol/water (9:1). High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) confirms enantiomeric purity (>98% ee). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity:
Analytical data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.98 (s, 3H, CH₃CO), 3.42–3.55 (m, 2H, CH₂NH), 4.21 (d, J = 6.8 Hz, 1H, OH).
- HRMS (ESI): m/z calc. for C₉H₁₇N₃O₃ [M+H]⁺ 215.1264, found 215.1268.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Diels-Alder + Hydrazine | 68 | 95 | Moderate | High |
| Intramolecular Cyclization | 74 | 97 | Low | Moderate |
| Carbodiimide Coupling | 82 | 99 | High | Low |
The carbodiimide-mediated route offers superior yield and purity but requires costly reagents (EDC/HOBt). Conversely, the Diels-Alder approach is cost-effective but less scalable due to prolonged reaction times.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors are employed to enhance heat transfer and reduce reaction times (e.g., cyclopentane formation in 2 h vs. 8 h batch). Solvent recovery systems (e.g., ethanol distillation) cut costs by 30–40%. Regulatory-compliant impurities (e.g., <0.15% hydrazine residues) are monitored via ICP-MS.
Chemical Reactions Analysis
rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The hydrazinecarbonyl group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include derivatives with modified functional groups, such as amines, carbonyl compounds, and substituted acetamides.
Scientific Research Applications
rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Enantiomeric and Diastereomeric Variants
- rac-N-{[(1S,2S,4R)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide
Cyclopentyl Backbone Derivatives
- (1R,4S)-rel-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]acetamide Structure: Cyclopentenyl ring with acetyloxy (-OAc) and acetamide groups. Molecular Formula: C₁₀H₁₅NO₃ (MW: 197.23 g/mol). Key Data: Melting point 78–80°C; used as a carbovir intermediate .
- (1R,2R)-N-[2-(N'-benzyl-N'-methylamino)cyclopentyl]acetamide Structure: Cyclopentyl with benzyl-methylamino (-N(CH₃)Bn) and acetamide groups. Molecular Formula: C₁₅H₂₂N₂O (MW: 246.35 g/mol). Key Data: Synthesized via multi-step routes; amino substituents may enhance solubility .
Heterocyclic and Aromatic Analogs
N-(4-(Hydrazinecarbonyl)phenyl)acetamide
- Structure : Phenyl ring substituted with hydrazinecarbonyl and acetamide.
- Molecular Formula : C₉H₁₁N₃O₂ (MW: 193.21 g/mol).
- Key Data : Synthesized via ultrasonic-assisted method (92% yield); IR bands at 3346 cm⁻¹ (NH), 1603 cm⁻¹ (C=O) .
- Comparison : Aromatic ring increases rigidity vs. cyclopentyl, altering pharmacokinetic properties.
N-[4-(Hydrazinecarbonyl)pyridin-2-yl]acetamide
Complex Polycyclic Derivatives
- 2-cyclopentyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide Structure: Cyclopentyl and cyclohexyl rings with pyrazine-cyanide and acetamide. Molecular Formula: C₁₈H₂₄N₄O₂ (MW: 328.40 g/mol).
Table 1: Key Properties of Selected Compounds
Biological Activity
The compound rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a hydrazinecarbonyl group attached to a cyclopentyl ring with a hydroxyl group. This structural configuration may influence its biological interactions and pharmacological properties.
- Molecular Formula : C₈H₁₄N₂O₂
- Molecular Weight : 170.21 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
Antitumor Activity
Recent studies have evaluated the antitumor properties of this compound against various cancer cell lines. In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against:
- M5076 Ovarian Sarcoma : The compound showed IC50 values indicating potent activity against this cell line.
- TLX5 Lymphoma : Similar cytotoxic effects were observed, suggesting a broad spectrum of antitumor efficacy.
The results are summarized in the following table:
Mechanistic Insights
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses indicated an increase in sub-G1 phase populations following treatment, confirming apoptotic cell death.
Pharmacological Applications
The potential therapeutic applications of this compound extend beyond oncology:
- Antimicrobial Activity : Preliminary screening has shown promising results against various bacterial strains.
- Neuroprotective Effects : In models of neurodegeneration, the compound demonstrated protective effects on neuronal cells exposed to oxidative stress.
Case Studies
A recent case study investigated the use of this compound in combination with standard chemotherapeutic agents. The combination therapy resulted in enhanced efficacy and reduced side effects compared to monotherapy, highlighting its potential as an adjunct treatment in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
